5-Chloro-8-iodoimidazo[1,2-a]pyridine
Overview
Description
5-Chloro-8-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 5-chloro-8-iodoimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, which includes this compound, is known to occur through radical reactions . These reactions could potentially affect various biochemical pathways.
Result of Action
The functionalization of imidazo[1,2-a]pyridines, which includes this compound, is known to occur through radical reactions . These reactions could potentially result in various molecular and cellular effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines, which includes this compound, is known to occur through radical reactions . These reactions could potentially be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
5-Chloro-8-iodoimidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between this compound and kinases can lead to the modulation of kinase activity, thereby affecting downstream signaling events. Additionally, this compound can bind to certain receptors, altering their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with specific signaling pathways that are essential for cell growth and survival . Furthermore, this compound can affect the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
5-chloro-8-iodoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDPFPWSAJSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.